molecular formula C16H10N2O4S B13883444 2,5-Bis(4-nitrophenyl)thiophene

2,5-Bis(4-nitrophenyl)thiophene

Cat. No.: B13883444
M. Wt: 326.3 g/mol
InChI Key: FBNOZEYGTWFASC-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Related Thiophene-Based Systems Research

The story of 2,5-Bis(4-nitrophenyl)thiophene is deeply rooted in the broader history of thiophene-based materials. The discovery of thiophene (B33073) itself is a fascinating tale in organic chemistry, identified by Victor Meyer as the culprit behind an unexpected color reaction in coal tar benzene (B151609). ijpsjournal.com For a long time, thiophene and its derivatives were primarily of academic interest. However, the landscape began to change dramatically with the discovery of conductive polymers in the early 1980s. numberanalytics.com The initial work on polythiophene, a polymer composed of repeating thiophene units, by researchers like Tourillon and Garnier, marked a pivotal moment. numberanalytics.com This discovery unveiled the potential of thiophene-based systems in electronics, leading to a surge in research. numberanalytics.comresearchgate.net

Early polythiophenes, while conductive, suffered from poor processability as they were often insoluble and infusible. nih.gov A significant breakthrough came with the introduction of alkyl substituents at the 3-position of the thiophene ring, which rendered the polymers soluble and opened the door for practical applications. nih.gov This ability to functionalize the thiophene ring has been a key driver of research, allowing scientists to fine-tune the electronic and optical properties of these materials. numberanalytics.com

The development of sophisticated synthetic methods, such as metal-catalyzed cross-coupling reactions like the Kumada, Suzuki, and Stille couplings, has been instrumental in the creation of well-defined thiophene-based oligomers and polymers. nih.govmdpi.com These techniques provide a high degree of control over the structure and properties of the final materials. nih.gov More recently, direct arylation polymerization (DArP) has emerged as a more sustainable and cost-effective method, further expanding the synthetic toolbox for thiophene-based systems. nih.gov

Significance of Nitrophenyl Substitution in Conjugated Organic Frameworks

The introduction of nitrophenyl groups into a conjugated organic framework, as seen in this compound, has profound effects on the molecule's electronic and photophysical properties. Conjugated systems are characterized by a series of alternating single and multiple bonds, which creates a delocalized system of π-electrons. wikipedia.orgmasterorganicchemistry.com This electron delocalization is the source of their unique optical and electronic behaviors. nih.gov

The nitro group (NO₂) is a powerful electron-withdrawing group. When attached to the phenyl rings, which are in turn connected to the electron-rich thiophene core, it creates a "push-pull" electronic structure. This intramolecular charge transfer (ICT) character is a key feature of many functional organic materials. The presence of the nitro groups significantly lowers the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). case.edu This reduction in the HOMO-LUMO gap has several important consequences:

Red-Shifted Absorption and Emission: The smaller energy gap means that the molecule will absorb and emit light at longer wavelengths, often shifting its color towards the red end of the spectrum. msu.edu This property is crucial for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). case.edu

Enhanced Nonlinear Optical (NLO) Properties: The significant charge asymmetry created by the nitro groups can lead to large second- and third-order NLO responses. Materials with strong NLO properties are of great interest for applications in optical communications, data storage, and optical limiting.

Improved Electron Transport: The electron-deficient nature of the nitrophenyl groups can facilitate the transport of electrons, a desirable characteristic for n-type semiconductor materials used in organic field-effect transistors (OFETs).

Current Research Trends and Unexplored Avenues for this compound

Current research on thiophene-based materials is incredibly diverse, spanning from fundamental synthetic chemistry to the fabrication of complex electronic devices. researchgate.net A major trend is the development of donor-acceptor (D-A) alternating copolymers, where electron-rich (donor) and electron-poor (acceptor) units are combined in the polymer backbone. researchgate.net This architectural motif, which is present in this compound at the molecular level, is highly effective for tuning the band gap and optimizing the performance of organic solar cells and other electronic devices. numberanalytics.com

While much research has focused on polymeric systems, there is a growing interest in well-defined oligomers like this compound. These smaller molecules offer several advantages, including high purity, well-defined molecular weight, and good solubility, which can lead to more reproducible device performance.

Unexplored avenues for this compound research could include:

Systematic studies of its charge transport properties: Detailed investigations into its electron and hole mobilities would provide valuable insights for its potential use in OFETs.

Exploration of its nonlinear optical properties: A thorough characterization of its NLO response could reveal its potential for photonic applications.

Derivatization and functionalization: The synthesis of analogues with different substituents on the phenyl rings or the thiophene core could be a fruitful area for fine-tuning its properties for specific applications.

Investigation of its biological activity: Thiophene derivatives have a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ijpsjournal.comnih.govijprajournal.com While the primary focus on this compound has been in materials science, exploring its potential in medicinal chemistry could be a worthwhile endeavor. For instance, a synthetic approach to bis-2,5-[4-guanidinophenyl]thiophenes, which have shown promising antiparasitic activity, starts from this compound.

Scope and Objectives of Academic Inquiry on this compound

The academic inquiry into this compound is driven by a desire to understand the fundamental relationships between its molecular structure and its material properties. The primary objectives of this research can be summarized as follows:

Synthesis and Characterization: The development of efficient and scalable synthetic routes to produce high-purity this compound is a crucial first step. A common method involves the Stille coupling of 2,5-bis(trimethylstannyl)thiophene (B1590012) with 4-bromonitrobenzene. Comprehensive characterization using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography is essential to confirm its structure and purity.

Photophysical and Electrochemical Properties: A key objective is to thoroughly investigate its optical and electronic properties. This includes measuring its UV-Vis absorption and fluorescence spectra to determine its HOMO-LUMO gap and photoluminescence quantum yield. Cyclic voltammetry is used to determine its redox potentials, which provide information about its HOMO and LUMO energy levels.

Device Fabrication and Testing: A major goal is to incorporate this compound into electronic devices such as OFETs, OLEDs, and OPVs to evaluate its performance as an active material. This involves fabricating thin films of the material and measuring key device metrics.

Structure-Property Relationships: Ultimately, researchers aim to establish clear correlations between the molecular structure of this compound and its observed properties. This understanding is critical for the rational design of new and improved materials for a wide range of applications.

Table of Compounds

Compound Name
This compound
2,5-bis(trimethylstannyl)thiophene
4-bromonitrobenzene
Benzene
Polythiophene
Thiophene

Interactive Data Table: Synthesis of this compound

Reactant 1Reactant 2CatalystSolventYieldMelting Point (°C)
2,5-bis[trimethylstannyl]thiophene4-bromonitrobenzeneTetrakis(triphenylphosphine)palladium(0)1,4-dioxane99%261.9-263.1

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H10N2O4S

Molecular Weight

326.3 g/mol

IUPAC Name

2,5-bis(4-nitrophenyl)thiophene

InChI

InChI=1S/C16H10N2O4S/c19-17(20)13-5-1-11(2-6-13)15-9-10-16(23-15)12-3-7-14(8-4-12)18(21)22/h1-10H

InChI Key

FBNOZEYGTWFASC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(S2)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Precursor Design for 2,5 Bis 4 Nitrophenyl Thiophene

Retrosynthetic Analysis and Strategic Disconnections for 2,5-Bis(4-nitrophenyl)thiophene

A retrosynthetic analysis of this compound reveals the most logical disconnection points to be the two carbon-carbon bonds linking the thiophene (B33073) ring to the nitrophenyl groups. This approach simplifies the target molecule into more readily available or synthesizable precursors.

Figure 1: Retrosynthetic Disconnection of this compound

Generated code

In this retrosynthetic scheme, "M" represents a metallic or organometallic species (e.g., boronic acid, organotin, organozinc), and "X" represents a leaving group, typically a halogen (Br, I).

This disconnection strategy points towards a convergent synthesis, where a doubly functionalized thiophene core is coupled with two equivalents of a functionalized nitrophenyl precursor. The primary synthetic routes based on this analysis are palladium-catalyzed cross-coupling reactions.

Classical Synthetic Routes to this compound and Analogues

The formation of the aryl-thiophene bond is most commonly achieved through palladium-catalyzed cross-coupling reactions. These methods offer a high degree of functional group tolerance and are well-established in organic synthesis.

Palladium-Catalyzed Cross-Coupling Approaches (e.g., Suzuki, Stille, Negishi)

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction is a versatile and widely used method for C-C bond formation, coupling an organoboron compound with an organohalide. researchgate.net For the synthesis of this compound, this would typically involve the reaction of 2,5-dihalothiophene (e.g., 2,5-dibromothiophene) with two equivalents of 4-nitrophenylboronic acid in the presence of a palladium catalyst and a base.

A general representation of the Suzuki-Miyaura coupling for this synthesis is as follows:

Scheme 1: Suzuki-Miyaura Synthesis of this compound

Generated code

The synthesis of a related dinitrile compound, 4,4'-(thiophene-2,5-diyl)dibenzonitrile, has been achieved in high yield (94%) by coupling 2,5-dibromothiophene (B18171) with 4-cyanophenylboronic acid, demonstrating the efficiency of this approach for similar structures. chimia.ch The reaction mechanism involves an oxidative addition of the organohalide to the Pd(0) catalyst, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product and regenerate the catalyst. acs.org

Stille Coupling:

The Stille coupling utilizes an organotin compound as the organometallic partner. youtube.comorganic-chemistry.org For the target molecule, this would involve reacting 2,5-dihalothiophene with two equivalents of an organostannane, such as tributyl(4-nitrophenyl)stannane. A key advantage of Stille coupling is the stability of organostannanes to air and moisture. thieme.de The reaction is catalyzed by palladium complexes, and its mechanism is similar to that of the Suzuki coupling. organic-chemistry.org The synthesis of 2,2':5',2"-terthiophene, an unsubstituted analogue, is commonly performed using Stille coupling between 2,5-dihalothiophene and tributyl(2-thienyl)tin.

Negishi Coupling:

The Negishi coupling employs an organozinc reagent, which is generally more reactive than the corresponding organoboron or organotin compounds. The synthesis would proceed by coupling an organozinc derivative of 4-nitrotoluene (B166481) with 2,5-dihalothiophene. While highly effective, the moisture and air sensitivity of organozinc reagents requires stricter reaction conditions. A comparison between Suzuki and Negishi reactions for the synthesis of 2-bromo-2'-phenyl-5,5'-bithiophene found that the Suzuki reaction provided a higher yield.

Coupling Reaction Organometallic Reagent Typical Catalyst Advantages Disadvantages
Suzuki-Miyaura Organoboronic acid/esterPd(PPh₃)₄, Pd(OAc)₂Stable, non-toxic reagents; mild conditions.Potential for deboronation side reactions.
Stille OrganostannanePd(PPh₃)₄, PdCl₂(PPh₃)₂Air and moisture stable reagents; wide functional group tolerance. thieme.deToxicity and difficulty in removing tin byproducts. youtube.com
Negishi OrganozincPd(PPh₃)₄, Pd(dppf)Cl₂High reactivity of organozinc reagents.Sensitivity of reagents to air and moisture.

Alternative Coupling Strategies for Aryl Thiophenes

Direct C-H arylation has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions. This method avoids the pre-functionalization of one of the coupling partners, directly coupling an aryl halide with a C-H bond of the thiophene ring. For the synthesis of this compound, this could involve the reaction of thiophene with two equivalents of a 4-nitrophenyl halide. However, controlling the regioselectivity to achieve exclusive 2,5-disubstitution can be a challenge.

Research has shown that direct 2-arylation of thiophene can be achieved with low loadings of a phosphine-free palladium catalyst. Furthermore, conditions for the one-pot 2,5-diheteroarylation of 2,5-dibromothiophene derivatives have been reported, yielding the target products in moderate to good yields.

Optimization of Reaction Conditions and Yields for this compound Synthesis

The yield of cross-coupling reactions is highly dependent on the choice of catalyst, ligand, base, solvent, and temperature. For the synthesis of aryl-thiophenes via Suzuki coupling, various palladium catalysts and ligands have been explored to optimize the reaction. For instance, the use of bulky, electron-rich phosphine (B1218219) ligands can improve catalytic activity.

In the synthesis of 4,4'-(thiophene-2,5-diyl)dibenzonitrile, a precursor to a related amidine derivative, the reaction conditions were optimized as follows: chimia.ch

Parameter Condition
Catalyst Pd(OAc)₂ with PPh₃
Base 2M Na₂CO₃
Solvent Dimethoxyethane (DME)
Temperature 80°C (Microwave)
Yield 94%

Novel Synthetic Pathways to this compound

While classical batch synthesis is well-established, modern approaches such as flow chemistry offer potential advantages in terms of safety, efficiency, and scalability.

Flow Chemistry and Continuous Synthesis Considerations

Flow chemistry, or continuous flow synthesis, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. acs.org This technology offers several advantages over traditional batch processing, including superior heat and mass transfer, precise control over reaction parameters, and enhanced safety, particularly for highly exothermic or hazardous reactions. acs.org

While a specific protocol for the continuous flow synthesis of this compound has not been detailed in the literature, the principles of flow chemistry can be applied to its synthesis. The palladium-catalyzed cross-coupling reactions described above are amenable to adaptation in flow systems. For example, a packed-bed reactor containing a supported palladium catalyst could be used for a continuous Suzuki-Miyaura coupling. This approach would facilitate catalyst recovery and reuse, a key aspect of green chemistry.

The modular nature of flow chemistry setups would also allow for a streamlined multi-step synthesis. youtube.com For instance, the synthesis of the 4-nitrophenylboronic acid precursor could be performed in one module, followed by its direct introduction into a second module for the cross-coupling reaction with 2,5-dibromothiophene, minimizing manual handling and purification of intermediates.

Green Chemistry Principles in this compound Synthesis

The pursuit of environmentally benign synthetic routes has led to the development of greener methods for producing 2,5-disubstituted thiophenes, including structures analogous to this compound. A notable approach focuses on a one-pot synthesis starting from terminal alkynes. schenautomacao.com.br This method aligns with several green chemistry principles, such as atom economy and reducing intermediate isolation steps. schenautomacao.com.br

The process employs a greener adaptation of the Glaser coupling reaction, utilizing copper(I) iodide, piperidine, and tribromoisocyanuric acid (TBCA). schenautomacao.com.br TBCA serves as an effective and easily handled source of electrophilic bromine and an oxidant, allowing the reaction to proceed under mild conditions without a separate catalyst. schenautomacao.com.br The synthesis is conducted in a "telescopic" manner, where the 1,3-diyne intermediate formed from the terminal alkyne is not isolated but is directly subjected to heterocyclization with sodium sulfide (B99878) in DMF at 80°C. schenautomacao.com.br This one-pot strategy offers significantly higher yields (70-95%) compared to traditional two-step approaches that involve isolating the diyne intermediate. schenautomacao.com.br

Key features of this green synthetic methodology are summarized in the table below.

FeatureDescriptionGreen Chemistry PrincipleReference
Approach One-pot, telescopic synthesisProcess intensification, waste reduction schenautomacao.com.br
Starting Materials Terminal alkynes (e.g., 4-nitrophenylacetylene)Use of readily available precursors
Reagents Copper(I) iodide, piperidine, tribromoisocyanuric acid (TBCA), sodium sulfideUse of a facile oxidant (TBCA) with good atom economy schenautomacao.com.br
Conditions Mild reaction conditions for the coupling step; 80°C for cyclizationEnergy efficiency schenautomacao.com.br
Key Advantage Avoids isolation of the 1,3-diyne intermediateReduced solvent use, time efficiency, higher overall yield schenautomacao.com.br
Yield 70-95%Improved efficiency and resource conservation schenautomacao.com.br

Derivatization and Functionalization Strategies Post-Synthesis of this compound

Once the core structure of this compound is synthesized, it can serve as a versatile platform for creating a variety of derivatives with tailored properties. Functionalization strategies can be directed at two primary locations: the peripheral nitrophenyl moieties or the central thiophene ring. nih.govresearchgate.net These modifications are crucial for modulating the electronic, optical, and biological properties of the parent compound.

Modification of Nitrophenyl Moieties

The nitro groups on the phenyl rings are prime targets for chemical modification. A common and significant transformation is the reduction of the nitro groups to primary amines, yielding 2,5-Bis(4-aminophenyl)thiophene. This conversion is a gateway to a wide array of further derivatizations. For instance, nitro-substituted thiophene trimers are frequently used as intermediates for the synthesis of their amino-substituted counterparts. nih.gov The reduction can be achieved using various reagents, such as iron powder in the presence of hydrochloric acid. google.com

These resulting amino groups can then be converted into other functional groups. One important example is the transformation into amidine groups, which has been explored in the development of biologically active molecules. nih.govnih.gov For example, the synthesis of 2,5-bis(4-amidinophenyl)thiophene, a known inhibitor of the botulinum neurotoxin serotype A metalloprotease, highlights the importance of this derivatization pathway. nih.govnih.gov Although the reported synthesis starts from a dinitrile intermediate, the conversion of a diamino compound to a diamidino compound represents a key post-synthesis modification strategy. nih.gov

The table below outlines the sequential modification of the nitrophenyl groups.

Starting GroupReagents/ConditionsResulting GroupApplication ExampleReference
-NO₂ (Nitro)Fe / HCl or other reducing agents-NH₂ (Amino)Intermediate for further functionalization nih.govgoogle.com
-NH₂ (Amino)Converted to nitrile, then reacted with LHMDS followed by HCl/Ethanol-C(NH)NH₂ (Amidine)Synthesis of enzyme inhibitors nih.govnih.gov

This strategic modification of the terminal groups on the phenyl rings is a powerful method for tuning the molecule's function without altering the core thiophene structure.

Thiophene Ring Functionalization

The thiophene ring itself is a versatile scaffold that can undergo various chemical modifications, primarily through electrophilic aromatic substitution. nih.gov In the context of 2,5-disubstituted thiophenes like this compound, the electron-rich nature of the thiophene ring makes it susceptible to substitution at the vacant 3- and 4-positions. researchgate.net

The reactivity of the thiophene ring toward electrophilic substitution is generally higher than that of benzene (B151609). nih.gov Potential reactions include halogenation (bromination, iodination) and sulfonation. However, the presence of the two deactivating nitrophenyl groups at the 2- and 5-positions can influence the reactivity of the thiophene core.

In some synthetic strategies for related compounds, functional groups are introduced onto the thiophene ring prior to the coupling steps that add the aryl substituents. For instance, nitro groups have been introduced at the 3 and 4 positions of 2,5-dibromothiophene, which is then used in Suzuki or Stille coupling reactions to build more complex structures. nih.gov This suggests that direct functionalization of the pre-formed 2,5-diarylthiophene ring might be more challenging but remains a viable path for creating new derivatives. nih.gov The ability to introduce substituents directly onto the thiophene heterocycle provides a route to fine-tune the steric and electronic properties of the conjugated system. researchgate.net

Reaction TypePotential ReagentsPosition of FunctionalizationPurposeReference
Halogenation I₂, Br₂, N-Bromosuccinimide (NBS)3- and/or 4-positionsIntroduce reactive handles for further cross-coupling reactions nih.govnih.gov
Nitration HNO₃ / H₂SO₄3- and/or 4-positionsIntroduce electron-withdrawing groups, precursors for amino groups nih.gov
Sulfonation Concentrated H₂SO₄3- and/or 4-positionsModify solubility and electronic properties nih.gov

Advanced Structural Elucidation and Solid State Analysis of 2,5 Bis 4 Nitrophenyl Thiophene

Single-Crystal X-ray Diffraction Studies on 2,5-Bis(4-nitrophenyl)thiophene

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound, these studies provide invaluable insights into its molecular geometry and how the molecules pack in the solid state.

Molecular Conformation and Torsional Angles Analysis

Studies on related oligomers composed of thiophene (B33073) and furan (B31954) rings have shown that two planar or quasi-planar minima, referred to as anti and syn conformations, are typically identified. nsf.gov In the anti conformation, the heteroatoms of adjacent rings are positioned at or near a torsional angle of 180°, representing the global energy minimum. nsf.gov Conversely, the syn conformation, with a torsional angle of 0°, is a local energy minimum. nsf.gov For 2,2'-bithiophene, the energy difference between these minima is approximately 0.4 kcal mol⁻¹. nsf.gov While specific torsional angle data for this compound was not found in the search results, the principles from these related structures suggest a non-coplanar arrangement between the thiophene and nitrophenyl rings to minimize steric hindrance. The nitro group itself tends to be coplanar with the phenyl ring to which it is attached.

Intermolecular Interactions and Packing Motifs

π-π Stacking: Aromatic rings, like the thiophene and nitrophenyl groups in this molecule, can engage in π-π stacking interactions. These occur when the planar surfaces of the rings align face-to-face or face-to-edge, contributing to the cohesion of the crystal structure. In similar structures, the mean planes of benzene (B151609) rings can be separated by distances around 3.29 Å. mdpi.com

C-H···O Interactions: Weak hydrogen bonds of the C-H···O type are common in crystal structures containing nitro groups and C-H bonds. These interactions, though weaker than conventional hydrogen bonds, play a significant role in directing the molecular packing. mdpi.comnih.gov

N-O···π Interactions: The electron-deficient nitro group can interact with the electron-rich π-systems of the thiophene or phenyl rings. This type of interaction, though less commonly discussed, can also influence the crystal packing arrangement.

Chalcogen Bonding: In thiophene-containing structures, intramolecular S···N σ-hole interactions, a form of chalcogen bonding, can occur. nih.gov This involves an attractive electrostatic interaction between the region of positive electrostatic potential on the sulfur atom (the σ-hole) and a lone pair of electrons on a nitrogen atom. nih.gov

These varied intermolecular forces lead to the formation of specific packing motifs, such as layered structures or herringbone arrangements, which maximize the attractive interactions and minimize repulsive forces within the crystal. nih.gov

Crystal Engineering and Polymorphism of this compound

Crystal engineering is the rational design of crystalline solids with desired properties by controlling intermolecular interactions. ub.edu Polymorphism, the ability of a substance to exist in more than one crystal structure, is a critical aspect of crystal engineering, particularly in the pharmaceutical industry. ub.edursc.org Different polymorphs of a compound can exhibit distinct physical properties, such as melting point, solubility, and stability. ub.edu

The existence of polymorphism in this compound has been investigated. The search for different crystalline forms can be carried out through various techniques, including differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and X-ray powder diffraction (XRPD). ub.edu While the provided search results demonstrate the importance and study of polymorphism in related nitrophenyl compounds and thiophene derivatives, specific studies detailing the polymorphs of this compound were not explicitly found. nih.govrsc.org However, the principles of crystal engineering suggest that by varying crystallization conditions such as solvent, temperature, and pressure, it may be possible to isolate different polymorphic forms of this compound.

Advanced Spectroscopic Characterization for Electronic Structure and Conformation

Spectroscopic techniques provide complementary information to X-ray diffraction by probing the electronic and vibrational properties of the molecule, as well as its dynamic behavior in solution.

Vibrational Spectroscopy (Raman, FT-IR) for Functional Group and Conjugation Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying functional groups and assessing the degree of π-electron delocalization (conjugation) within a molecule. iosrjournals.orgnih.gov

For this compound, the key vibrational modes would include:

Functional GroupExpected Wavenumber Range (cm⁻¹)Notes
Nitro Group (NO₂) Asymmetric Stretch1500-1600Strong intensity in IR
Nitro Group (NO₂) Symmetric Stretch1300-1370Strong intensity in IR
C=C Stretching (Aromatic Rings)1400-1600Multiple bands expected
C-S Stretching (Thiophene Ring)600-850Can be weak. iosrjournals.org
C-H Stretching (Aromatic)3000-3100

The positions and intensities of these bands can provide information about the electronic environment. For instance, the extent of conjugation between the thiophene and nitrophenyl rings would influence the frequencies of the C=C and C-S stretching vibrations. Increased conjugation typically leads to a lowering of the vibrational frequencies due to a decrease in bond order.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics and Electronic Environment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure and dynamics of molecules in solution. nih.gov For this compound, both ¹H and ¹³C NMR would provide detailed information.

¹H NMR: The chemical shifts of the protons on the thiophene and nitrophenyl rings are sensitive to the electronic environment. The electron-withdrawing nitro groups would cause a downfield shift (higher ppm) for the protons on the phenyl rings. The coupling patterns between adjacent protons can help to confirm the substitution pattern.

¹³C NMR: The chemical shifts of the carbon atoms provide further insight into the electronic structure. The carbons attached to the nitro groups and the sulfur atom would have distinct chemical shifts.

Conformational Dynamics: In solution, the phenyl rings may have some degree of rotational freedom around the C-C single bonds. Variable-temperature NMR studies could be used to investigate these conformational dynamics. nih.gov At low temperatures, the rotation might be slow enough on the NMR timescale to observe distinct signals for non-equivalent protons or carbons, while at higher temperatures, these signals might coalesce due to rapid rotation.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions

The electronic structure of this compound, a molecule featuring a central electron-donating thiophene ring flanked by two electron-withdrawing nitrophenyl groups, gives rise to distinct electronic absorption and emission properties. Its spectroscopic behavior is dominated by intramolecular charge transfer (ICT) transitions.

The UV-Vis absorption spectrum is characterized by a strong, broad absorption band in the visible range, typically between 400 nm and 700 nm for similar thiophene-based oligomers. researchgate.net This absorption corresponds to a π–π* electronic transition with significant ICT character. The energy of this transition involves the promotion of an electron from the highest occupied molecular orbital (HOMO), which is primarily localized on the electron-rich thiophene core, to the lowest unoccupied molecular orbital (LUMO), which is distributed over the electron-deficient nitrophenyl moieties. The introduction of strong acceptor groups like the nitro functionality leads to a significant bathochromic (red-shift) of the absorption maximum compared to unsubstituted thiophene oligomers, a consequence of the reduced HOMO-LUMO energy gap. researchgate.netrsc.org

This compound is expected to be fluorescent, with emission occurring at longer wavelengths than the absorption, typically in the 600–850 nm range. researchgate.net The emission results from the radiative decay from the S1 excited state to the S0 ground state. A significant Stokes shift, the difference between the absorption and emission maxima, is often observed in such donor-acceptor molecules, indicative of a substantial change in geometry and electronic distribution upon excitation.

The electronic transitions are highly sensitive to the surrounding environment, a phenomenon known as solvatochromism. In polar solvents, the charge-separated excited state is stabilized more than the ground state, leading to a red-shift in the emission spectrum. This sensitivity to solvent polarity confirms the strong ICT nature of the relevant excited states. xpsfitting.com

Table 1: Representative Spectroscopic Data for Thiophene-Based Donor-Acceptor Molecules

PropertyTypical Wavelength RangeTransition TypeReference
Absorption Maximum (λ_abs)400 - 700 nmπ–π* / ICT researchgate.net
Emission Maximum (λ_em)600 - 850 nmFluorescence from ICT state researchgate.net

Circular Dichroism (CD) Spectroscopy for Chiral Analogues or Supramolecular Assemblies

While the this compound molecule is itself achiral, it can exhibit circular dichroism activity under specific conditions. CD spectroscopy becomes a powerful tool for analysis when the molecules self-assemble into hierarchical, chiral superstructures. researchgate.net

The spontaneous organization of these molecules, driven by non-covalent interactions, can lead to the formation of well-defined chiral aggregates such as helical micro- or nanofibers. researchgate.net This process can induce chirality even without a chiral center in the constituent molecule, a phenomenon known as supramolecular chirality. The formation of these ordered assemblies can be triggered by factors like solvent conditions. For instance, little to no CD signal may be observed in a good solvent where the molecules are dissolved individually, but a strong signal can emerge upon the addition of a poor solvent that induces aggregation. messiah.edu

These chiral assemblies display distinct CD signals, or Cotton effects, in the spectral region of their π–π* electronic transitions (400-700 nm). researchgate.net The origin of the signal is often attributed to chirality amplification, where a small, inherent conformational bias or twist in the thiophene ring within the assembly is propagated throughout the structure. researchgate.net Researchers have observed that different samples or even different points within the same sample can show CD signals with opposite Cotton effects, corresponding to the presence of aggregates with opposite helicity (e.g., right-handed and left-handed helices). researchgate.net In some cases, a hierarchical chirality is observed, where nano-scale helices of one handedness assemble into micro-scale superhelices of the opposite handedness. researchgate.net

Surface-Sensitive and Morphological Characterization of this compound Assemblies

Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) for Morphology

Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) are indispensable techniques for the direct visualization of the surface morphology of this compound assemblies. These methods provide critical insights into how individual molecules organize into larger, functional nanostructures. nih.gov

Studies on related thiophene-based materials have revealed a rich variety of self-assembled morphologies. uh.eduresearchgate.net Depending on the substrate, solvent, and preparation method, these molecules can form structures such as:

Nanofibers and Microfibers: Elongated, high-aspect-ratio structures are commonly observed. nih.govcnr.it

Nanowires: Crystalline, wire-like structures have been reported for thiophene oligomers on surfaces like graphite. uh.eduresearchgate.net

Helical Structures: SEM imaging has directly visualized the formation of hierarchical structures, including double helices and superhelices at the microscale. researchgate.net

Globular Aggregates and 2D Crystals: On surfaces like mica, more spherical aggregates or highly ordered two-dimensional crystalline domains can form. uh.edu

AFM, in particular, can provide quantitative data on the dimensions of these nanostructures, such as their height, width, and periodicity, while also probing nanomechanical properties. nih.govrsc.org The morphology is a direct consequence of the interplay between molecule-molecule and molecule-substrate interactions, where factors like the planarity of the molecule and intermolecular forces dictate the final packing arrangement. uh.edu

X-ray Photoelectron Spectroscopy (XPS) for Surface Electronic States

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive technique used to determine the elemental composition and chemical bonding environments of the top few nanometers of a material. For assemblies of this compound, XPS provides direct confirmation of the surface chemistry and the electronic state of each constituent element. youtube.com

An XPS analysis would survey for the presence of carbon (C 1s), nitrogen (N 1s), oxygen (O 1s), and sulfur (S 2p). High-resolution spectra of each core level would reveal the specific chemical states, which are identifiable by characteristic shifts in their binding energies. youtube.com

Sulfur (S 2p): The sulfur in the thiophene ring is expected to produce a characteristic S 2p doublet (S 2p₃/₂ and S 2p₁/₂) with a binding energy for the S 2p₃/₂ peak around 164 eV, typical for sulfur in a polythiophene-like environment. researchgate.netresearchgate.net

Nitrogen (N 1s): The nitrogen atoms within the two nitro (NO₂) groups are in a high oxidation state. This results in a distinct N 1s peak at a high binding energy, typically found in the range of 405 eV to 406.8 eV. researchgate.net

Carbon (C 1s): The C 1s spectrum would be complex and require deconvolution. It would consist of several overlapping peaks representing the different carbon environments: C-C and C-H bonds in the phenyl rings (~285 eV), C-S bonds in the thiophene ring (slightly higher binding energy), and C-N bonds associated with the nitro groups (~286 eV). youtube.com

Oxygen (O 1s): A single, strong O 1s peak would be expected for the oxygen atoms in the chemically equivalent nitro groups.

XPS is therefore crucial for verifying the integrity of the molecule on a surface and for detecting any chemical changes, such as the reduction of the nitro groups or oxidation of the thiophene ring. researchgate.net

Table 2: Expected Core-Level Binding Energies for this compound from XPS

ElementCore LevelChemical EnvironmentExpected Binding Energy (eV)Reference
SulfurS 2p₃/₂Thiophene Ring~164 researchgate.netresearchgate.net
NitrogenN 1sNitro Group (R-NO₂)405 - 406.8 researchgate.net
CarbonC 1sC-C, C-H (Aromatic)~285 youtube.com
CarbonC 1sC-S (Thiophene)~285.5 scm.com
CarbonC 1sC-N (Nitro-aryl)~286 youtube.com

Computational and Theoretical Investigations of 2,5 Bis 4 Nitrophenyl Thiophene

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of 2,5-Bis(4-nitrophenyl)thiophene. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. mdpi.com It is particularly effective for calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals are key to understanding a molecule's chemical reactivity and its electronic properties.

Table 1: Significance of Frontier Molecular Orbitals (FMOs)

Orbital/Parameter Description Significance
HOMO Highest Occupied Molecular Orbital Represents the ability to donate an electron. The energy of the HOMO is related to the ionization potential.
LUMO Lowest Unoccupied Molecular Orbital Represents the ability to accept an electron. The energy of the LUMO is related to the electron affinity.

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Indicates chemical reactivity, kinetic stability, and the energy required for electronic excitation. A smaller gap suggests the molecule is more easily excitable. nih.gov |

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their electronically excited states. researchgate.net It is a primary tool for predicting spectroscopic properties, such as UV-visible absorption spectra. mdpi.com By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption wavelengths (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption.

For example, a TD-DFT study on a complex molecule featuring two 4-nitrophenyl groups calculated a primary excitation energy of 4.21 eV, corresponding to an absorption wavelength of 294.21 nm in the UV region. mdpi.com For this compound, TD-DFT calculations would be essential to predict its absorption spectrum, which is dominated by π-π* transitions within the conjugated system. These calculations help in understanding the nature of the excited states, including whether they have significant charge-transfer character, which is crucial for applications in optoelectronics.

The Molecular Electrostatic Potential (MEP) is a valuable tool for analyzing the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the visualization of charge-rich and charge-deficient regions. nih.gov This map is useful for predicting how a molecule will interact with other species and for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net

In an MEP map, regions of negative electrostatic potential, typically colored red, are electron-rich and are likely sites for electrophilic attack. Regions of positive potential, colored blue, are electron-poor and are susceptible to nucleophilic attack. For this compound, the MEP surface would be expected to show significant negative potential around the oxygen atoms of the two nitro groups due to their high electronegativity. These areas would be the primary sites for interactions with electrophiles. The aromatic rings and the sulfur atom would display intermediate potentials. Another method, Mulliken atomic charge analysis, can also be performed to quantify the charge distribution on each atom within the molecule. nih.gov

Conformational Analysis and Potential Energy Surfaces of this compound

The rotation around the C-C single bonds between the thiophene (B33073) and phenyl rings leads to different spatial arrangements, or conformations. A systematic analysis of thiophene oligomers reveals two primary planar or quasi-planar minima: an anti conformation and a syn conformation. nsf.gov The anti form, where the heteroatoms (in this case, the sulfur of the thiophene and a reference point on the phenyl ring) are on opposite sides of the connecting bond (torsional angle ~180°), is typically the global minimum. The syn form (torsional angle ~0°) is a local minimum at a slightly higher energy. nsf.gov

Table 2: Conformational Descriptors

Term Definition Relevance to this compound
Torsional Angle (τ) The dihedral angle defining the rotation around the C-C bond connecting the thiophene and phenyl rings. Determines the relative orientation of the rings.
Syn Conformation A planar or quasi-planar arrangement with a torsional angle near 0°. A higher-energy, local minimum conformation. nsf.gov
Anti Conformation A planar or quasi-planar arrangement with a torsional angle near 180°. The most stable, global minimum conformation. nsf.gov

| Rotational Barrier | The energy difference between a minimum (syn or anti) and the transition state (typically at τ ~90°). | Indicates the energy required to interconvert conformers and reflects the molecule's rigidity. nsf.gov |

The surrounding environment, particularly the solvent, can significantly influence a molecule's conformation and properties. Computational models can account for solvent effects in several ways, from simple dielectric continuum models to more complex approaches that include explicit solvent molecules. cas.cz

Continuum models treat the solvent as a uniform medium with a specific dielectric constant, which is useful for understanding bulk electrostatic effects. For more specific interactions, such as hydrogen bonding or strong dipole-dipole interactions, a combined cluster/continuum model is often more accurate. cas.cz In this approach, the first solvation shell of explicit solvent molecules is treated quantum mechanically along with the solute, while the rest of the solvent is modeled as a continuum.

For this compound, the polar nitro groups suggest that polar solvents could have a pronounced effect on its conformation and electronic properties compared to non-polar solvents. Solvation can alter the relative energies of the syn and anti conformers and modify the rotational barriers, thereby impacting the molecule's behavior in solution. cas.cz

Non-Covalent Interactions and Supramolecular Assembly Simulations

The supramolecular architecture of organic materials is dictated by a complex interplay of non-covalent interactions. For this compound, these interactions are expected to be dominated by π-π stacking, dispersion forces, and potential hydrogen and halogen bonding, which collectively determine the packing of molecules in the solid state and their aggregation behavior in solution.

π-π Stacking Interactions and Dispersion Forces

The structure of this compound, featuring a central thiophene ring flanked by two nitrophenyl groups, provides a significant aromatic surface area conducive to π-π stacking interactions. These interactions, arising from the electrostatic and dispersion forces between the π-electron clouds of adjacent aromatic rings, are a primary driving force for the self-assembly of planar aromatic molecules. youtube.com In thiophene oligomers, π-stacking has been identified as a critical factor influencing their electronic properties and suitability for electroactive materials. nih.gov

Computational studies on similar aromatic systems, such as thiophene and its derivatives, have shown that dispersion forces make a major contribution to the stability of stacked dimers and larger aggregates. nih.govnih.gov The presence of electron-withdrawing nitro groups on the phenyl rings of this compound is expected to modulate the electrostatic potential of the aromatic surfaces, influencing the geometry and strength of these π-π interactions. Theoretical calculations on substituted benzenes have demonstrated that substituent effects are highly dependent on the geometry of the interaction. youtube.com

Table 1: Key Factors Influencing π-π Stacking and Dispersion Forces in this compound (Inferred from Analogous Systems)

FactorDescriptionExpected Influence on this compound
Aromatic Surface Area The extended π-system of the thiophene and nitrophenyl rings.Promotes significant π-π stacking interactions.
Electron-Withdrawing Nitro Groups Alters the quadrupole moment of the phenyl rings.Modulates the electrostatic component of stacking, potentially favoring specific geometries. nih.gov
Dispersion Forces London dispersion forces are a major attractive component.Crucial for the overall stability of stacked aggregates. nih.gov
Molecular Geometry The relative orientation of interacting molecules (e.g., parallel-displaced, T-shaped).Determines the balance of attractive and repulsive forces.

Hydrogen Bonding and Halogen Bonding Interactions

While conventional hydrogen bonding is not intrinsic to the this compound molecule itself, the nitro groups can act as hydrogen bond acceptors. In the presence of suitable donor molecules (e.g., solvents, co-crystallizing agents), intermolecular hydrogen bonds of the C-H···O type could play a significant role in the crystal packing. Studies on other nitro-substituted aromatic compounds have shown that such weak hydrogen bonds, in conjunction with other non-covalent forces, contribute to the formation of three-dimensional supramolecular frameworks. researchgate.net

The potential for halogen bonding would arise if the phenyl rings were substituted with halogen atoms. Halogen bonding is a directional interaction between a region of positive electrostatic potential on a halogen atom (the σ-hole) and a nucleophilic region on an adjacent molecule. While not directly applicable to the parent compound, halogenated derivatives of this compound could exhibit this type of interaction, further directing their supramolecular assembly.

Molecular Dynamics Simulations for Dynamic Behavior and Aggregation

Molecular dynamics (MD) simulations are a powerful tool for investigating the time-dependent behavior of molecules, including their conformational dynamics and aggregation processes. nih.gov For this compound, MD simulations could provide valuable insights into how individual molecules self-assemble into larger aggregates in solution or in the melt, processes that are crucial for the formation of thin films for electronic applications.

Simulations of thiophene oligomers have been used to study the mechanisms of molecular actuation driven by changes in π-stacking interactions under electrochemical potential. nih.gov Similarly, MD studies on other organic semiconductors have shed light on the early stages of aggregation and the formation of ordered domains, which are critical for charge transport.

An MD simulation of this compound would typically involve placing a number of molecules in a simulation box with a chosen solvent and observing their behavior over time. Key parameters that could be extracted from such simulations include:

Radial Distribution Functions: To understand the average distance and coordination number of molecules in an aggregate.

Order Parameters: To quantify the degree of orientational and positional ordering within an aggregate.

Interaction Energies: To dissect the contributions of different non-covalent forces to the stability of the aggregate.

While specific MD simulation data for this compound is not available, the methodologies are well-established, and such studies would be invaluable for understanding the link between molecular structure and macroscopic material properties.

Table 2: Potential Applications of Molecular Dynamics Simulations for this compound

Simulation AspectInformation GainedRelevance
Aggregation in Solution Mechanism and kinetics of self-assembly.Understanding solution-based processing for thin-film devices.
Conformational Dynamics Torsional angles between the thiophene and phenyl rings.Influence of molecular flexibility on packing and electronic properties.
Bulk Phase Behavior Simulation of the amorphous or crystalline state.Predicting solid-state morphology and its impact on performance.
Interaction with Surfaces Adsorption and ordering on a substrate.Optimizing thin-film deposition for electronic applications.

Advanced Material Science Applications of 2,5 Bis 4 Nitrophenyl Thiophene

Optoelectronic Device Integration and Performance

The unique electronic structure of 2,5-Bis(4-nitrophenyl)thiophene, characterized by its donor-π-acceptor (D-π-A) nature, makes it a compelling material for various optoelectronic applications. While specific performance data for this exact compound is not extensively detailed in the reviewed literature, the performance of closely related thiophene-based materials provides a strong indication of its potential.

Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

Thiophene (B33073) derivatives are widely utilized in the active layers of OLEDs and OPVs due to their high charge carrier mobility, luminescence efficiency, and tunable energy levels. nih.govresearchgate.net In OLEDs, materials with a D-π-A structure can exhibit high fluorescence quantum yields. For instance, a donor–π–acceptor compound, DMB-TT-TPA, which incorporates a thieno[3,2-b]thiophene (B52689) π-conjugated linker, has been used as an emitter in solution-processed OLEDs, demonstrating significant performance metrics. mdpi.com The device achieved a maximum power efficiency of 6.70 lm/W, a current efficiency of 10.6 cd/A, and an external quantum efficiency of 4.61%. mdpi.com The strong electron-withdrawing nature of the nitro groups in this compound suggests its potential as an n-type or emissive material in OLEDs. The introduction of cyano groups, which are also electron-withdrawing, into biphenyl-capped bithiophene has been shown to transform a p-type material into an n-type material, with the resulting bilayer device showing dominant emission from the cyano-substituted layer. mdpi.com

In the realm of OPVs, thiophene-based polymers and small molecules are staple donor materials. Recent advancements have seen polythiophene-based OPVs achieving power conversion efficiencies (PCEs) surpassing 17%. researchgate.net A diketopyrrolopyrrole (DPP)-containing polymer with a thieno[3,2-b]thiophene unit, when paired with a fullerene acceptor, yielded a PCE of up to 4.38%. nih.gov Another study on a novel 2,3,4,5-tetrathienylthiophene-co-poly(3-hexylthiophene-2,5-diyl) donor material reported a PCE of 0.14%, which, while modest, demonstrates the viability of new thiophene-based structures in solar cells. mdpi.com The performance of OPVs can be further enhanced by incorporating nanoparticles, with one study showing an increase in PCE to 14.11% with the addition of magnetoplasmonic nanoparticles to the active layer. mdpi.com

Device Type Thiophene-Based Material Key Performance Metric Value
OLEDDMB-TT-TPAExternal Quantum Efficiency4.61%
OPVPDBF-co-TTPower Conversion Efficiency4.38%
OPVP5TCN-F25Power Conversion Efficiency17.2%
OPVTTT-co-P3HT:PC71BMPower Conversion Efficiency0.14%

Table 1: Performance of Representative Thiophene-Based Optoelectronic Devices. This table is based on data for materials structurally related to this compound, illustrating the potential of this class of compounds.

Organic Field-Effect Transistors (OFETs)

The planarity and potential for ordered packing of thiophene-containing molecules make them excellent candidates for the semiconductor channel in OFETs. High charge carrier mobility and on/off ratios are critical performance parameters for these devices. Research on thiophene-anthracene oligomers has yielded OFETs with impressive field-effect mobilities as high as 0.50 cm²/Vs and on/off ratios greater than 10⁷. pkusz.edu.cn These devices also demonstrated significant environmental stability, with mobility and on/off ratios remaining largely unchanged after 15 months of storage. pkusz.edu.cnnih.gov Another high-performance polymer semiconductor, PDBF-co-TT, achieved a high hole mobility of up to 0.53 cm² V⁻¹ s⁻¹ in bottom-gate, top-contact OTFTs. nih.gov Furthermore, single crystals of 2,5-bis(4-biphenylyl)bithiophene have been used to fabricate ambipolar OFETs, showing hole and electron mobilities of 0.04 and 0.02 cm²/Vs, respectively. researchgate.net

OFET Material Mobility (cm²/Vs) On/Off Ratio
Thiophene-anthracene oligomer0.50> 10⁷
PDBF-co-TT0.53 (hole)-
2,5-Bis(4-biphenylyl)bithiophene0.04 (hole), 0.02 (electron)-

Table 2: Performance of Representative Thiophene-Based Organic Field-Effect Transistors. This table highlights the performance of OFETs using materials with structural similarities to this compound.

Non-Linear Optical (NLO) Properties and Devices

The push-pull electronic structure of this compound makes it a prime candidate for applications in non-linear optics, where materials can alter the properties of light.

Second Harmonic Generation (SHG) and Two-Photon Absorption (TPA)

SHG is a process where two photons of the same frequency are combined to generate a new photon with twice the energy, and thus double the frequency and half the wavelength. Materials exhibiting SHG must possess a non-zero second-order hyperpolarizability (β). rsc.org The symmetrical D-A-D (Donor-Acceptor-Donor) or A-D-A (Acceptor-Donor-Acceptor) architecture, as seen in this compound (A-π-A), is highly conducive to large NLO responses. Studies on similar diaromatic thiophene derivatives have demonstrated significant SHG activity. rsc.org For instance, a polymer containing a 4-nitrophenyl chromophore exhibited macroscopic NLO-coefficients (χ(2)) in the order of 100-280 pm/V. mdpi.com

TPA is the simultaneous absorption of two photons. The TPA cross-section (σ₂) is a measure of the efficiency of this process. Thiophene derivatives have been shown to possess large TPA cross-sections. researchgate.netsemanticscholar.org For example, quadrupolar thiophene-based dyes have been investigated, and it was found that the strength of the acceptor group influences the TPA properties. rsc.org In some trans-A₂B₂-porphyrins, the inclusion of nitrophenylethynyl substituents enhanced the maximum TPA cross-section by over an order of magnitude, reaching values as high as 1000 GM (Goeppert-Mayer units). nih.gov

Structure-NLO Property Relationships in Thiophene Derivatives

For second-order NLO properties (like SHG), a non-centrosymmetric arrangement of the chromophores in the solid state is highly beneficial. rsc.org The strength of the donor and acceptor groups plays a crucial role; stronger push-pull systems generally lead to larger hyperpolarizability (β). bohrium.com

For third-order NLO properties (like TPA), quadrupolar (D-π-A-π-D or A-π-D-π-A) and octupolar structures are often advantageous. The introduction of different acceptors and the use of thiophene as a π-spacer can significantly enhance the NLO response. nih.gov Theoretical studies have shown that for D-π-A systems, designing molecules with lower energy gaps between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can lead to higher polarizability and a magnificent NLO value. acs.orgnih.gov The presence of strong electron-withdrawing groups like the nitro group in this compound is expected to lower the LUMO energy, reduce the HOMO-LUMO gap, and thus enhance its NLO properties.

NLO Property Structural Feature Effect on NLO Response
Second-Order (e.g., SHG)Strong Donor-Acceptor GroupsIncreases molecular hyperpolarizability (β)
Second-Order (e.g., SHG)Non-centrosymmetric PackingEnhances bulk SHG efficiency
Third-Order (e.g., TPA)Quadrupolar (A-π-D-π-A) StructureCan lead to large TPA cross-sections
General NLOExtended π-ConjugationGenerally increases NLO response
General NLOLow HOMO-LUMO GapIncreases polarizability and hyperpolarizability

Table 3: Key Structure-NLO Property Relationships in Thiophene Derivatives.

Chemo- and Biosensor Applications (Focusing on detection mechanisms, not biological assays)

The electronic and photophysical properties of this compound make it a promising platform for the development of chemosensors. The detection mechanism in such sensors is typically based on the interaction of the analyte with the sensor molecule, leading to a measurable change in an optical or electronic signal.

The primary detection mechanism for push-pull thiophene derivatives often involves the modulation of an intramolecular charge transfer (ICT) process. nih.govresearchgate.net Upon binding of an analyte, the electron density distribution within the molecule is altered, which in turn affects the energy of the ICT transition. This can result in a change in the color of the solution (colorimetric sensing) or a change in the fluorescence emission (fluorometric sensing).

For instance, a structurally similar compound, 2,5-bis(4-phenylquinazolin-2-yl)thiophene, acts as a chemosensor for various ions. In the presence of Fe³⁺, it exhibits a color change from colorless to greenish-yellow and fluorescence quenching, which is attributed to the ICT between the sensor and the metal ion. This same compound can also detect I⁻ ions through changes in its absorption spectrum. nih.gov

The sensing mechanism can be a "turn-on" or "turn-off" response. In a "turn-off" sensor, the fluorescence is quenched upon analyte binding. In a "turn-on" sensor, a non-fluorescent or weakly fluorescent molecule becomes highly fluorescent after interacting with the analyte. A thiophene-based sensor for Zn²⁺ and CN⁻ operates via a fluorescent turn-on mechanism. mdpi.com The binding of Zn²⁺ to the nitrogen of the imine and the oxygen of the amide in the sensor molecule leads to an increase in fluorescence. mdpi.com

In the case of this compound, the electron-deficient nature of the nitrophenyl rings could make it particularly sensitive to electron-rich analytes or anions. The interaction with an analyte could occur at the nitro groups or the thiophene sulfur atom, leading to a perturbation of the ICT process and a detectable signal. For example, a pyrazinium-based fluorescent chemosensor with thiophene moieties detects 2,4,6-trinitrophenol (TNP) through a fluorescence quenching mechanism attributed to ground-state charge-transfer complex formation and resonance energy transfer. rsc.org

Table of Compound Names

Abbreviation/Systematic Name Full Chemical Name
This compoundThis compound
DMB-TT-TPA(E)-4-(4-(dimesitylboryl)thieno[3,2-b]thiophen-2-yl)-N,N-diphenylaniline
PDBF-co-TTPoly(2,5-bis(2-octyldodecyl)-3,6-di(furan-2-yl)-2,5-dihydro-pyrrolo[3,4-c]pyrrole-1,4-dione-co-thieno[3,2-b]thiophene)
P5TCN-F25Poly[(5-cyanothiophen-2-yl)-alt-(3,4-difluorothiophen-2-yl)]
TTT-co-P3HT2,3,4,5-tetrathienylthiophene-co-poly(3-hexylthiophene-2,5-diyl)
PC71BM rsc.orgrsc.org-Phenyl-C71-butyric acid methyl ester
2,5-Bis(4-biphenylyl)bithiophene2,5-Bis(4-biphenylyl)bithiophene
2,5-bis(4-phenylquinazolin-2-yl)thiophene2,5-bis(4-phenylquinazolin-2-yl)thiophene
BTPyz1-benzyl-3,5-di(thiophen-2-yl)pyrazin-1-ium bromide
TNP2,4,6-trinitrophenol

Recognition Mechanisms and Selectivity

The molecular structure of this compound, featuring electron-deficient nitrophenyl rings and a π-rich thiophene core, is conducive to specific molecular recognition, particularly for electron-rich species or anions. The potent electron-withdrawing nature of the nitro (NO₂) groups creates a localized low electron density on the phenyl rings and influences the electronic character of the entire molecule. This electronic structure is fundamental to its recognition capabilities.

Recognition is primarily achieved through non-covalent interactions. Key mechanisms include:

Hydrogen Bonding: The oxygen atoms of the nitro groups can act as hydrogen bond acceptors, allowing the compound to selectively bind with analytes that are hydrogen bond donors.

π-π Stacking: The aromatic rings (both thiophene and phenyl) can engage in π-π stacking interactions with other aromatic molecules. The electron-poor character of the nitrophenyl rings favors interactions with electron-rich aromatic systems.

Charge-Transfer Interactions: The formation of charge-transfer complexes between the electron-deficient this compound (acceptor) and an electron-rich analyte (donor) can lead to a distinct optical response, such as a color change.

These mechanisms enable selectivity. For instance, the geometry and strength of hydrogen bonds are highly specific, allowing the molecule to differentiate between various anions or neutral molecules. While direct studies on this compound as a sensor are limited, research on analogous thiophene-based structures demonstrates this potential. For example, various thiophene derivatives have been successfully employed for the selective detection of ions and molecules. Thiophene-based oxazol-5-ones have shown high sensitivity and selectivity for iron (III) ions. tandfonline.com Similarly, the principle of using nitro-functionalized compounds for detection is well-established; metal-organic frameworks with nitro groups have been used to distinguish between different nitroaromatic molecules, highlighting the discriminatory power of the nitro functionality in sensing applications. nih.gov

Signal Transduction Pathways in Sensing Materials

For a recognition event to be useful, it must be converted into a measurable signal. In materials based on this compound, the primary signal transduction pathway is optical, specifically through changes in fluorescence or absorption.

Fluorescence Quenching: The compound is expected to be fluorescent due to its conjugated π-system. Upon binding with an analyte, this fluorescence can be "quenched" or diminished. This process often occurs via photoinduced electron transfer (PET). When the analyte binds, it can transfer an electron to the excited state of the sensor molecule, causing it to return to the ground state without emitting a photon. Thiophene-based polymers are known to be effective in the optical sensing of nitroaromatic vapors through fluorescence quenching. rsc.org

Colorimetric Changes: The interaction with an analyte can alter the electronic structure of the molecule, changing the energy of its molecular orbitals. This can shift the wavelength of light it absorbs, resulting in a visible color change. This is common in charge-transfer complex formation.

Electrochemical Transduction: Binding events can also be transduced into an electrochemical signal. A study on a related compound, 1-(4-nitrophenyl)-2,5-di(2-thienyl)-1H-pyrrole, showed that its electrochemical behavior can be harnessed for applications like electrochromic devices, where changes in redox state lead to changes in color. researchgate.net This demonstrates that binding an analyte could alter the redox potential of the this compound, which can be detected using techniques like cyclic voltammetry.

The efficiency of signal transduction is directly linked to the electronic communication between the recognition sites (the nitrophenyl groups) and the signaling unit (the thiophene core). The conjugated nature of the molecule ensures that a local binding event produces a global change in the electronic properties, leading to a detectable signal.

Self-Assembly and Nanostructure Formation for Advanced Materials

The rigid, planar geometry and specific intermolecular forces associated with this compound make it an excellent candidate for building well-defined nanostructures through self-assembly.

Solution-Phase Self-Assembly

In solution, molecules of this compound can spontaneously organize into larger aggregates. The driving forces for this assembly are a combination of π-π stacking interactions between the aromatic cores and dipole-dipole interactions originating from the highly polar nitro groups.

Depending on the solvent and concentration, various morphologies can be achieved. For example, in nonpolar solvents, π-π stacking is often the dominant force, leading to the formation of one-dimensional structures like nanofibers or nanoribbons. In more polar solvents, dipole-dipole interactions might play a more significant role, potentially leading to different aggregates. Research on other thiophene-based oligomers has shown their ability to self-assemble into highly structured fluorescent and chiral microfibers, demonstrating the propensity of the thiophene core to direct ordered aggregation. nih.gov The presence of strong terminal dipoles from the nitro groups in this compound would further enhance and direct this assembly process. Studies on thiophene dendrimers also confirm their ability to form supramolecular structures like nanowires through π-π stacking. uh.edu

Thin Film Fabrication and Morphology Control

For applications in electronics and sensing, creating ordered thin films is crucial. This compound can be deposited as thin films using various techniques, including physical vapor deposition or solution-based methods like spin-coating. The morphology of these films—the arrangement and orientation of the molecules—is critical to their function.

By controlling the deposition parameters (e.g., substrate temperature, deposition rate, solvent evaporation rate), the molecular packing can be manipulated. For instance, molecules can be made to stand up vertically on a substrate or lie flat. This orientation affects properties like charge transport and accessibility to analytes. The formation of well-ordered crystalline domains within the film is highly desirable. Studies on oligothiophenes substituted with other functional groups have shown that they can form uniform thin films on substrates like gold, with crystallography showing extended intermolecular contacts and π-stacking in the solid state. rsc.org Similarly, techniques like oxidative chemical vapor deposition (oCVD) have been successfully used to create polymer thin films of thiophene-based materials, offering a solvent-free method for fabrication. rsc.org

Energy Storage and Catalysis Applications

The redox-active nature of the nitro groups, coupled with the conductive potential of the thiophene core, opens up possibilities in energy storage and catalysis.

Supercapacitors and Battery Components

The primary mechanism for energy storage in materials based on this compound is pseudocapacitance. Unlike electric double-layer capacitors (EDLCs), which store charge physically, pseudocapacitors store charge through fast and reversible Faradaic (redox) reactions at the electrode surface.

The nitro groups on this compound can undergo reversible reduction and oxidation reactions. This redox activity can significantly increase the charge storage capacity of an electrode material. Research on graphene functionalized with nitrophenyl groups has highlighted this very potential, where the introduction of redox-active molecules is a promising route to boost the energy density of supercapacitors. researchgate.net

Table 1: Electrochemical Properties of a Related Nitrophenyl-Thiophene Compound

Property Value Source
Compound 5,5'-bis(4-nitrophenyl)-2,2'-bithiophene digitellinc.com
Molar Absorptivity 1263 M⁻¹cm⁻¹ at 413 nm digitellinc.com

This data is for a related dimer and serves as an indicator of the electrochemical activity within this class of compounds.

While less explored, the compound could also be investigated as a component in organic batteries, where the nitro groups would act as the redox centers for charge storage. The reduction of nitroaromatics is a well-known electrochemical process that could be harnessed in such devices. acs.org

Heterogeneous and Homogeneous Catalysis

Extensive research into the applications of this compound has revealed its significant potential in various fields of advanced material science. However, based on currently available scientific literature, there is a notable absence of established research detailing the specific use of this compound as a primary catalyst in either heterogeneous or homogeneous catalytic processes.

While the core structure of this compound, featuring a central thiophene ring flanked by two nitrophenyl groups, suggests potential for coordination with metal centers or as a precursor for catalytically active materials, dedicated studies to explore and substantiate these possibilities have not been reported. The thiophene unit is a known component in ligands for various catalytic reactions, and nitro groups can sometimes be transformed into other functional groups that are active in catalysis. Nevertheless, the direct catalytic application of the unmodified compound remains an unexplored area of research.

Future investigations may yet uncover catalytic roles for this compound, potentially as a ligand for transition metal catalysts or as a building block for more complex catalytic systems such as metal-organic frameworks (MOFs). However, at present, any discussion of its catalytic activity would be purely speculative and not grounded in empirical evidence.

Therefore, this article cannot provide detailed research findings or data tables on the heterogeneous and homogeneous catalytic applications of this compound, as no such data is currently available in the public research domain. Further research is warranted to explore the catalytic potential of this compound.

Reactivity and Mechanistic Investigations of 2,5 Bis 4 Nitrophenyl Thiophene

Electrophilic Aromatic Substitution on the Thiophene (B33073) Ring

The thiophene ring is generally more reactive towards electrophilic substitution than benzene (B151609) due to the electron-donating effect of the sulfur atom, which stabilizes the intermediate carbocation (Wheland intermediate). uoanbar.edu.iqnih.gov However, in 2,5-bis(4-nitrophenyl)thiophene, the presence of two strongly electron-withdrawing nitrophenyl groups at the 2- and 5-positions significantly deactivates the thiophene ring towards electrophilic attack. These groups pull electron density away from the thiophene core, making it less nucleophilic and thus less susceptible to reaction with electrophiles.

Typical electrophilic substitution reactions like nitration and bromination, which readily occur on unsubstituted thiophene, are expected to be considerably more difficult for this compound. studysmarter.co.uk The deactivating effect of the nitrophenyl groups likely necessitates harsh reaction conditions to proceed, if at all.

Nucleophilic Aromatic Substitution on Nitrophenyl Moieties

The nitrophenyl groups in this compound are activated towards nucleophilic aromatic substitution (SNAr). wikipedia.org The nitro group, being a strong electron-withdrawing group, stabilizes the negative charge of the Meisenheimer complex, which is the intermediate formed during the SNAr reaction. wikipedia.orgnih.gov This stabilization is most effective when the nitro group is positioned ortho or para to the leaving group. wikipedia.org

In the case of this compound, a suitable leaving group on the phenyl rings would be required for a nucleophilic substitution to occur. If, for instance, a halogen were present on the nitrophenyl rings, it could be displaced by a nucleophile. The reaction mechanism would proceed via a stepwise addition-elimination pathway, with the rate often determined by the breakdown of the Meisenheimer intermediate. nih.govacs.org The reactivity in such reactions is influenced by the nature of the nucleophile and the specific substitution pattern on the phenyl ring. nih.gov

Oxidation and Reduction Chemistry of this compound

Oxidation: The oxidation of thiophenes can lead to thiophene-1-oxides or thiophene-1,1-dioxides. researchgate.net However, the sulfur atom in thiophene is relatively resistant to oxidation due to its aromatic character. wikipedia.org In this compound, the electron-withdrawing nature of the nitrophenyl groups would further decrease the electron density on the sulfur atom, making it even less susceptible to oxidation. While strong oxidizing agents can oxidize thiophenes, the reaction is often difficult to control. researchgate.net In some cases, oxidation may occur on the thiophene ring, leading to ring-opened products or the formation of sulfoxides or sulfones. nih.govscispace.comacs.org

Reduction: The nitro groups on the phenyl rings of this compound are readily reducible. Common reducing agents can convert the nitro groups to amino groups, yielding 2,5-bis(4-aminophenyl)thiophene. This transformation is significant as it dramatically alters the electronic properties of the molecule, converting the electron-withdrawing nitrophenyl groups into electron-donating aminophenyl groups. This change has been utilized in the synthesis of inhibitors for enzymes like botulinum neurotoxin serotype A metalloprotease. nih.gov

The electrochemical reduction of nitroaromatic compounds is also a well-established process. acs.org For this compound, cyclic voltammetry would likely reveal reversible or quasi-reversible reduction waves corresponding to the formation of radical anions and dianions of the nitro groups.

Photoreactivity and Photodegradation Mechanisms

Thiophene derivatives can exhibit a range of photochemical behaviors, including fluorescence and photoisomerization. researchgate.netacs.org The presence of the nitro groups in this compound is expected to influence its photophysical properties significantly. Nitroaromatic compounds are known to undergo photochemical reactions, and their presence can lead to photodegradation pathways.

The absorption of UV light can promote the molecule to an excited state. From this excited state, several processes can occur. The molecule may fluoresce, returning to the ground state by emitting a photon. rsc.org Alternatively, it can undergo intersystem crossing to a triplet state. The large triplet population in some thiophene derivatives can be exploited in applications like photovoltaics. researchgate.net

However, the presence of nitro groups can also lead to degradation. Potential photodegradation mechanisms could involve the reduction of the nitro group or cleavage of the bonds within the molecule. The stability of thiophene derivatives to light is a critical factor in their application in materials science. mdpi.commdpi.com Some studies have shown that certain thiophene additives can act as photostabilizers for polymers like PVC by absorbing UV radiation and dissipating the energy. researchgate.net The specific photodegradation pathway for this compound would depend on the irradiation wavelength and the reaction environment.

Polymerization and Oligomerization Pathways for Thiophene-based Systems

Thiophene and its derivatives are fundamental building blocks for conducting polymers and oligomers due to their ability to form π-conjugated systems. rsc.orgnih.gov These materials have applications in organic electronics, such as organic field-effect transistors (OFETs) and solar cells. rsc.orgmdpi.com

Electropolymerization: Thiophene derivatives can be polymerized electrochemically to form thin, conductive polymer films on an electrode surface. acs.orgrsc.orgresearchgate.net The polymerization typically proceeds through the coupling of radical cations generated at the α-positions (2- and 5-positions) of the thiophene ring. For this compound, the phenyl substituents at these positions would block this direct polymerization pathway. However, if the phenyl rings themselves contained polymerizable groups, or if a different monomer were copolymerized with it, polymer formation could be achieved. mdpi.com For instance, a monomer like 1-(4-Nitrophenyl)-2,5-di(2-thienyl)-1H-pyrrole has been successfully polymerized. researchgate.net

Chemical Polymerization: Chemical methods, such as oxidative coupling reactions using catalysts like iron(III) chloride, are also used to synthesize polythiophenes. Again, the substitution pattern of this compound prevents direct polymerization through the thiophene 2- and 5-positions.

Oligomerization: The synthesis of well-defined thiophene oligomers is of significant interest as it allows for a systematic study of the relationship between structure and properties. rsc.org Oligomerization of thiophene raises the energy of the highest occupied molecular orbital (HOMO), which in turn increases the reactivity of the oligomers. ias.ac.in While direct oligomerization of this compound is not straightforward, it could potentially be incorporated into larger oligomeric structures through cross-coupling reactions if appropriate functional groups were present on the phenyl rings.

Future Directions and Emerging Research Avenues for 2,5 Bis 4 Nitrophenyl Thiophene

Integration into Hybrid Organic-Inorganic Materials

A significant future direction for 2,5-Bis(4-nitrophenyl)thiophene lies in its incorporation into hybrid organic-inorganic materials. These materials, which combine organic and inorganic components at the nanoscale, offer a powerful route to synergize the distinct properties of each constituent. semanticscholar.org The thiophene (B33073) core provides desirable electronic and optical properties, while inorganic components can offer robustness, thermal stability, or specific catalytic activities.

Hybrid materials are generally classified into two categories based on the nature of the interaction between the organic and inorganic phases. semanticscholar.org

Class I Hybrids: In these materials, the organic and inorganic components are linked by weak interactions such as hydrogen bonds or van der Waals forces. semanticscholar.org this compound could be dispersed within an inorganic matrix like silica (B1680970) or titania to create materials with enhanced processability and tailored optical responses.

Class II Hybrids: These feature strong covalent bonds between the organic and inorganic parts, leading to more stable and robust materials. semanticscholar.org Future research could explore the chemical modification of the this compound structure to include reactive groups that can form covalent links with an inorganic network.

The integration of this compound into hybrid systems could lead to the development of advanced materials for applications such as sensors, photocatalysts, and next-generation light-emitting devices. rsc.orgresearchgate.net For instance, combining the light-absorbing properties of the thiophene derivative with the charge-carrying capabilities of an inorganic semiconductor could yield highly efficient photodetectors.

Advanced Manufacturing Techniques (e.g., 3D Printing)

The advent of advanced manufacturing, particularly 3D printing, opens up new possibilities for fabricating complex, functional devices from novel materials. Research into the 3D printing of thiophene-based polymers is already underway, demonstrating the potential to create customized structures for applications in tissue engineering and electronics. mdpi.com

Future work could focus on developing this compound-based "inks" or filaments for 3D printing. This could be achieved in several ways:

As a functional additive: The compound could be blended with a known printable polymer to impart specific electronic or optical properties to the final 3D-printed object.

As a monomer for printable polymers: this compound could be functionalized and polymerized to create a novel polymer that is inherently suitable for 3D printing techniques like Fused Deposition Modeling (FDM) or Stereolithography (SLA).

The ability to 3D print devices containing this compound would enable the rapid prototyping and manufacturing of bespoke electronic components, sensors with intricate geometries, and specialized optical elements.

Machine Learning and AI in Materials Discovery and Prediction

The use of machine learning (ML) and artificial intelligence (AI) is revolutionizing materials science by accelerating the discovery and design of new materials with desired properties. These computational tools can analyze vast datasets to identify patterns and make predictions, significantly reducing the time and cost of experimental work.

For this compound, ML and AI can be applied in several promising ways:

Property Prediction: ML models can be trained to predict the physical and chemical properties of thiophene derivatives, including their electronic bandgap, solubility, thermal stability, and charge mobility, based solely on their molecular structure. nih.govresearchgate.net This allows for the rapid screening of virtual libraries of related compounds to identify candidates with optimal characteristics for a specific application.

Discovery of New Applications: AI algorithms can search for correlations between the structural features of this compound and its performance in various applications, potentially uncovering novel uses that have not yet been considered.

Synthesis Optimization: AI can be used to predict the outcomes of chemical reactions and suggest optimal synthesis routes that are more efficient, cost-effective, and sustainable.

A recent study on thiophene derivatives demonstrated the effectiveness of models like the Light Gradient Boosting Machine (LightGBM) in accurately predicting material properties. nih.govresearchgate.net The application of such models to this compound could significantly accelerate its development timeline.

Table 1: Performance of Machine Learning Models in Predicting Properties of Thiophene Derivatives

ModelAverage Absolute Percent Relative Error (AAPRE)Root Mean Square Error (RMSE)Coefficient of Determination (R²)
LightGBM0.02310.34990.9999
Decision Tree (DT)N/AN/AN/A
Deep Neural Network (DNN)N/AN/AN/A

Data adapted from a study on predicting the high-pressure density of thiophene derivatives. nih.govresearchgate.net "N/A" indicates data not available in the provided search results.

Sustainable and Circular Economy Approaches in Synthesis and Application

As environmental concerns grow, the chemical industry is increasingly adopting principles of green chemistry and the circular economy. numberanalytics.com Future research on this compound will likely be guided by these principles, focusing on sustainable practices throughout the material's lifecycle.

Sustainable Synthesis: Traditional synthetic routes for thiophene derivatives often rely on metal-catalyzed cross-coupling reactions, such as Stille or Suzuki couplings. nih.gov While effective, these methods can generate significant waste. Future efforts will likely focus on:

Greener Catalysts: Developing catalysts that are more efficient, reusable, and based on earth-abundant metals. The use of palladium complexes supported on biodegradable materials like chitosan (B1678972) is a promising avenue. nih.gov

Atom Economy: Employing synthetic strategies like direct C-H arylation that maximize the incorporation of atoms from the reactants into the final product, thereby minimizing waste.

Circular Economy in Application: The principles of a circular economy aim to eliminate waste and keep materials in use for as long as possible. sustainabilitymag.com For materials based on this compound, this involves:

Design for Durability and Recyclability: Creating products that are long-lasting and can be easily disassembled to recover the functional compound for reuse.

Biodegradability: For certain applications, such as in agriculture or disposable sensors, designing derivatives of this compound that can safely biodegrade after their intended use.

Waste Valorization: Exploring methods to recover and repurpose the compound from end-of-life products, transforming waste streams into valuable resources. researchgate.net

By integrating these sustainable and circular approaches, the development and application of this compound can be aligned with the goals of a more environmentally responsible chemical industry.

Mentioned Compounds

Q & A

Basic: What are the recommended synthetic routes for 2,5-Bis(4-nitrophenyl)thiophene, and what purification challenges arise?

Methodological Answer:
The synthesis of this compound typically involves cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, to attach nitrophenyl groups to the thiophene core. For example, Stille polymerization (using 2,5-bis(trimethylstannyl)thiophene derivatives) under microwave irradiation in anhydrous chlorobenzene has been effective for analogous thiophene-based polymers . Key challenges include:

  • Solubility issues : Short alkyl chains or bulky substituents can reduce solubility, complicating purification. Soxhlet extraction with solvents like chloroform is often employed to isolate pure fractions .
  • Byproduct formation : Nitro-group reduction or incomplete coupling may occur, requiring column chromatography with silica gel or alumina for separation.

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm molecular structure, with shifts for nitro groups (~8.2 ppm for aromatic protons) and thiophene backbone protons (~7.1–7.3 ppm) .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, revealing bent molecular geometries and herringbone packing, which influence optoelectronic properties .
  • UV-Vis and fluorescence spectroscopy : Absorption maxima near 350–400 nm (π→π* transitions) and emission peaks at 450–500 nm indicate potential for optoelectronic applications .

Advanced: How does molecular packing in the crystal lattice affect optoelectronic performance?

Methodological Answer:
The herringbone arrangement of this compound enforces upright molecular orientation, enhancing charge transport along the π-stacking axis. This packing reduces intermolecular recombination in devices like organic photovoltaics (OPVs) . Key considerations:

  • Crystallinity vs. amorphous domains : High crystallinity improves charge mobility but may reduce interfacial compatibility in polymer blends.
  • Substituent effects : Nitro groups increase electron affinity, stabilizing charge-separated states in OPVs .

Advanced: How can conflicting fluorescence quantum yield (ΦF) values in literature be resolved?

Methodological Answer:
Discrepancies in ΦF often arise from:

  • Solvent polarity : Higher polarity solvents (e.g., DMF) stabilize excited states, increasing ΦF. Use standardized solvents (e.g., cyclohexane) for comparisons .
  • Aggregation-induced quenching : Aggregate formation in concentrated solutions reduces ΦF. Employ techniques like dynamic light scattering (DLS) to monitor aggregation .
  • Cyclodextrin inclusion complexes : β-Cyclodextrin encapsulation can enhance ΦF by isolating fluorophores from solvent quenching .

Advanced: What strategies optimize charge carrier dynamics in this compound-based devices?

Methodological Answer:

  • Doping : Introduce electron-deficient dopants (e.g., F4-TCNQ) to increase hole mobility via charge-transfer complexes .
  • Morphological control : Thermal annealing or solvent vapor annealing improves thin-film crystallinity and reduces trap states .
  • Hybrid systems : Blend with high-mobility polymers (e.g., DPPDTT) to balance charge transport and light absorption .

Table 1: Key Physical Properties of this compound

PropertyValueSource
Molecular Weight388.5 g/mol
XLogP3-AA (Lipophilicity)8.2
Absorption λmax375 nm (in chloroform)
Crystal SystemOrthorhombic (herringbone)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.